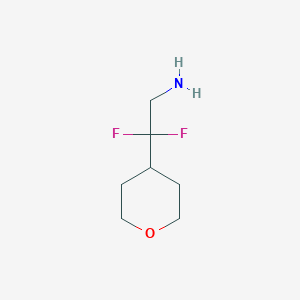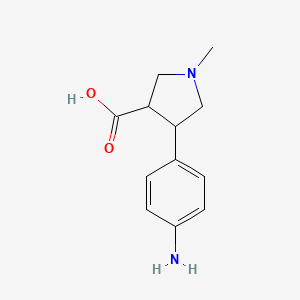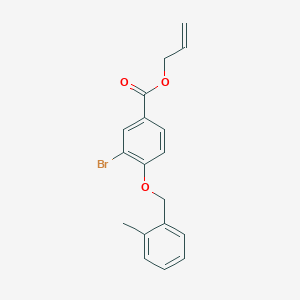
Allyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate: is an organic compound with the molecular formula C18H17BrO3. It belongs to the class of organic compounds known as benzoates, which are esters or salts of benzoic acid. This compound is characterized by the presence of an allyl group, a bromine atom, and a 2-methylbenzyl ether group attached to a benzoate core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Allyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate typically involves the following steps:
Bromination: The starting material, 3-hydroxybenzoic acid, undergoes bromination to introduce a bromine atom at the 3-position.
Esterification: The brominated product is then esterified with allyl alcohol in the presence of an acid catalyst to form the allyl ester.
Etherification: Finally, the ester is reacted with 2-methylbenzyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in Allyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products:
Substitution: Products depend on the nucleophile used, such as ethers or amines.
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols or alkanes.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Allyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate can be used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: It can be used to study enzyme-catalyzed reactions involving ester hydrolysis or ether cleavage.
Medicine:
Drug Development: The compound’s derivatives may have potential pharmacological activities and can be explored for drug development.
Industry:
Material Science: It can be used in the synthesis of polymers or other materials with specific properties.
Mechanism of Action
The mechanism of action of Allyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate involves its interaction with specific molecular targets. The bromine atom and allyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The ester and ether groups can undergo hydrolysis, releasing the corresponding acids and alcohols, which can further interact with cellular components.
Comparison with Similar Compounds
3-Bromo-4-((2-methylbenzyl)oxy)benzoic acid: Lacks the allyl group.
Allyl 3-bromo-4-hydroxybenzoate: Lacks the 2-methylbenzyl ether group.
Allyl 4-((2-methylbenzyl)oxy)benzoate: Lacks the bromine atom.
Uniqueness: Allyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate is unique due to the combination of the bromine atom, allyl group, and 2-methylbenzyl ether group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C18H17BrO3 |
|---|---|
Molecular Weight |
361.2 g/mol |
IUPAC Name |
prop-2-enyl 3-bromo-4-[(2-methylphenyl)methoxy]benzoate |
InChI |
InChI=1S/C18H17BrO3/c1-3-10-21-18(20)14-8-9-17(16(19)11-14)22-12-15-7-5-4-6-13(15)2/h3-9,11H,1,10,12H2,2H3 |
InChI Key |
UHUUAKPHEJEWKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2)C(=O)OCC=C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


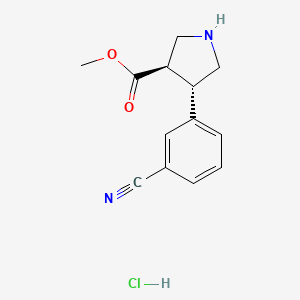
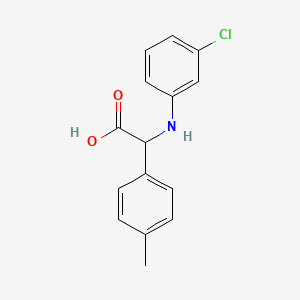
![(9Z,12Z)-N-[(3S,9S,11R,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide](/img/structure/B13007355.png)
![2-Methyl-2-azaspiro[4.5]decane-3,8-dione](/img/structure/B13007369.png)

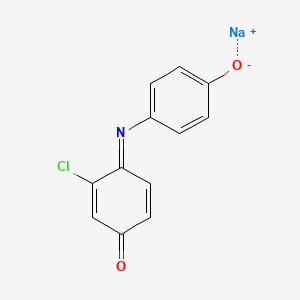
![1-(2-Methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B13007381.png)
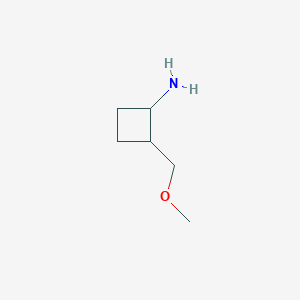
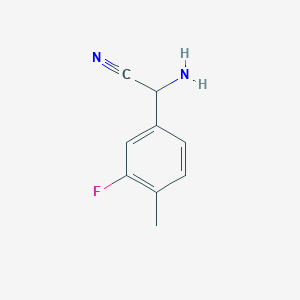
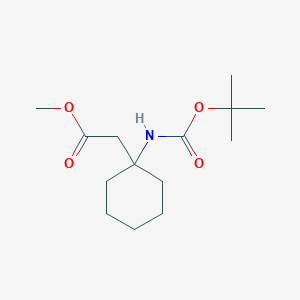
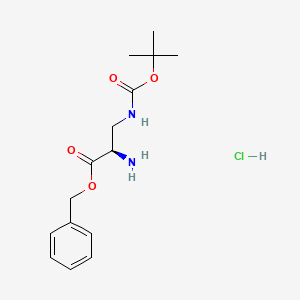
![2-Chloro-N-(5-methyl-2H-[1,2,5]thiadiazolo[2,3-a]pyridin-4-yl)acetamide](/img/structure/B13007416.png)
